molecular formula C14H18N4O3 B2863696 8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034549-11-4

8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B2863696
CAS RN: 2034549-11-4
M. Wt: 290.323
InChI Key: DGSPPRCCPZNTJB-UHFFFAOYSA-N
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Description

“8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . These are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones can be achieved using known and new synthetic methodologies . The synthetic methods used for the synthesis of these compounds often start from a preformed pyrimidine ring or a pyridine ring .


Molecular Structure Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-ones are a type of privileged heterocyclic scaffolds . They are similar to nitrogen bases present in DNA and RNA, which makes them particularly interesting .

Scientific Research Applications

Antimicrobial Activity

This compound has been identified as having broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg/mL. It also exhibits reasonable antifungal activity with an MIC of 31.25 μg/mL . These properties suggest its potential use in developing new antimicrobial agents.

Catalytic Protodeboronation

The compound has been utilized in the catalytic protodeboronation of pinacol boronic esters. This process is significant for formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in organic synthesis . The compound’s role in this reaction highlights its importance in synthetic chemistry applications.

Organic Synthesis Building Block

Due to its structural features, this compound serves as a valuable building block in organic synthesis. It can be transformed into a wide range of functional groups, contributing to various chemical transformations .

Pharmacokinetic Properties

The compound’s pharmacokinetic properties suggest good traditional drug-like characteristics. This makes it a candidate for further drug development and optimization studies .

Synthesis of Biologically Active Compounds

The scaffold of this compound is conducive to the development of biologically active compounds. Its reluctance to dehydrogenate to give C5–C6 unsaturated compounds, which usually have higher activity, presents a challenge that can be addressed through innovative synthetic strategies .

Selective JAK1 Inhibition

Modifications of this compound have led to the discovery of highly selective JAK1 inhibitors. These inhibitors have shown nanomolar potency in human whole blood assays, indicating their potential in treating conditions like rheumatoid arthritis .

Drug Likeness and Library Synthesis

The compound’s drug likeness has been calculated, leading to the synthesis of a small library of compounds. Several of these compounds have shown broad antimicrobial activity, indicating the compound’s utility in creating diverse chemical libraries for drug discovery .

Formal Total Synthesis

This compound has been used in the formal total synthesis of complex molecules such as δ-®-coniceine and indolizidine 209B. This application demonstrates its versatility and utility in the synthesis of natural products and complex molecular structures .

Mechanism of Action

Future Directions

The number of references containing compounds of the general structure of pyrido[2,3-d]pyrimidin-7(8H)-ones have increased almost exponentially in the last 10 years . This suggests that there is ongoing interest and potential future developments in this area.

properties

IUPAC Name

8-(2-methoxyethyl)-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-20-7-6-18-12(19)3-2-11-13(15-10-16-14(11)18)17-4-8-21-9-5-17/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSPPRCCPZNTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC2=C1N=CN=C2N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one

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